(1-éthyl-5-méthoxy-1H-1,3-benzodiazol-2-yl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

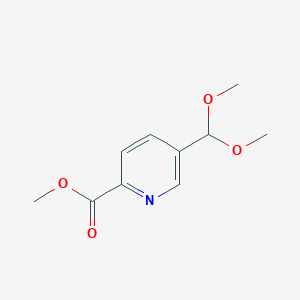

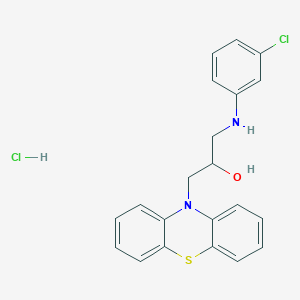

“(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol” is a chemical compound with the CAS Number: 1367868-50-5 . It has a molecular weight of 206.24 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H14N2O2/c1-3-13-10-5-4-8(15-2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.24 . It is a powder at room temperature .Applications De Recherche Scientifique

- Des chercheurs ont exploré les dérivés de l'indole pour leur potentiel antiviral. Par exemple, le 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre le virus de la grippe A .

- D'autres dérivés de la 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré une puissance contre le virus Coxsackie B4 .

- Les indoles, naturels et synthétiques, ont montré des promesses dans le traitement du cancer. Leurs propriétés biologiques diversifiées font d'eux des candidats intéressants pour le développement de médicaments .

- Les dérivés de l'indole possèdent des propriétés antimicrobiennes. Des chercheurs ont étudié leur efficacité contre diverses souches bactériennes .

- Certains composés indoliques présentent des effets antioxydants, essentiels pour lutter contre le stress oxydatif et prévenir les dommages cellulaires .

- L'échafaudage indolique a été exploré pour son rôle dans la gestion du diabète. Des études supplémentaires sont nécessaires pour comprendre ses mécanismes .

- Des chercheurs ont synthétisé des dérivés de l'indole et évalué leur activité antituberculeuse in vitro contre Mycobacterium tuberculosis. Ces composés sont prometteurs pour le traitement de la tuberculose .

Activité Antivirale

Propriétés Anticancéreuses

Effets Antibactériens et Antimicrobiens

Activité Antioxydante

Potentiel Antidiabétique

Activité Antituberculeuse

En résumé, “(1-éthyl-5-méthoxy-1H-1,3-benzodiazol-2-yl)méthanol” présente une large gamme d'activités biologiques, ce qui en fait un composé intrigant pour une exploration plus approfondie dans la découverte de médicaments et les applications thérapeutiques . Si vous souhaitez plus d'informations sur un aspect spécifique, n'hésitez pas à demander ! 😊

Mécanisme D'action

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol acts as a selective antagonist of the α4 subunit-containing GABAA receptors. It binds to the receptor site and prevents the binding of GABA, the primary inhibitory neurotransmitter in the central nervous system. This results in a reduction of the inhibitory effects of GABA, leading to an increase in neuronal excitability.

Biochemical and Physiological Effects:

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce the sedative effects of benzodiazepines, enhance the effects of alcohol, and reduce anxiety-like behavior in animal models. It has also been shown to improve memory performance in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has several advantages for use in lab experiments. It is a selective antagonist of the α4 subunit-containing GABAA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, it is important to note that (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments.

Orientations Futures

There are several potential future directions for research on (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol. One area of interest is the role of α4 subunit-containing GABAA receptors in the development of addiction and withdrawal. Another area of interest is the potential therapeutic applications of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in the treatment of anxiety disorders and memory impairment. Additionally, further research is needed to investigate the pharmacokinetics and metabolism of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol in vivo.

In conclusion, (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it a useful tool for investigating the role of α4 subunit-containing GABAA receptors in various physiological and pathological processes. While there are limitations to its use in certain experiments, there are several potential future directions for research on (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol.

Méthodes De Synthèse

(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol can be synthesized by reacting 2-amino-5-methoxybenzoic acid with ethyl chloroformate and then reducing the resulting ester with lithium aluminum hydride. The yield of the synthesis process is around 50%.

Safety and Hazards

Propriétés

IUPAC Name |

(1-ethyl-5-methoxybenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-13-10-5-4-8(15-2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHISCMDLGYDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OC)N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)

![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)

![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)

![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)